2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a heptyl and a methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of 3,5-diamino-1,2,4-triazole with heptanal and methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazolopyrimidine structure .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties. It has shown promise as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol stands out due to its heptyl group, which imparts unique lipophilic properties, enhancing its interaction with lipid membranes and improving its bioavailability. This structural feature differentiates it from other similar compounds and contributes to its distinct biological activities .
Properties
IUPAC Name |
2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9H,3-8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLLJVANRKUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC2=NC(=CC(=O)N2N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.